molecular formula C8H4BrClF2O B13718379 2'-Bromo-4',6'-difluorophenacyl chloride

2'-Bromo-4',6'-difluorophenacyl chloride

Katalognummer: B13718379
Molekulargewicht: 269.47 g/mol
InChI-Schlüssel: TXSYOEQDSSVYMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Bromo-4’,6’-difluorophenacyl chloride is an organic compound with the molecular formula C8H4BrClF2O It is a derivative of phenacyl chloride, where the phenyl ring is substituted with bromine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4’,6’-difluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. One common method is the electrophilic aromatic substitution reaction, where phenacyl chloride is treated with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution reactions.

Industrial Production Methods

On an industrial scale, the production of 2’-Bromo-4’,6’-difluorophenacyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Bromo-4’,6’-difluorophenacyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, where the bromine and fluorine substituents may influence the reactivity.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide, while coupling reactions would produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2’-Bromo-4’,6’-difluorophenacyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2’-Bromo-4’,6’-difluorophenacyl chloride involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms on the phenyl ring influence the compound’s reactivity and selectivity in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a phenacyl chloride group.

    2-Bromo-4,6-difluorophenyl isocyanate: Contains an isocyanate group instead of a phenacyl chloride group.

Uniqueness

2’-Bromo-4’,6’-difluorophenacyl chloride is unique due to the combination of bromine and fluorine substituents on the phenyl ring, which imparts distinct chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Eigenschaften

Molekularformel

C8H4BrClF2O

Molekulargewicht

269.47 g/mol

IUPAC-Name

1-(2-bromo-4,6-difluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-5-1-4(11)2-6(12)8(5)7(13)3-10/h1-2H,3H2

InChI-Schlüssel

TXSYOEQDSSVYMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)C(=O)CCl)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.